Technical Guide: Physical Properties and Synthesis of tert-Butyl (2-amino-1-phenylethyl)carbamate
Technical Guide: Physical Properties and Synthesis of tert-Butyl (2-amino-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-amino-1-phenylethyl)carbamate is a chiral organic compound that serves as a valuable building block in synthetic organic chemistry. Its structure incorporates a phenylethylamine backbone with one of the amino groups protected by a tert-butoxycarbonyl (Boc) group. This differential protection allows for selective functionalization of the remaining free amine, making it a key intermediate in the synthesis of various more complex molecules, including pharmaceutical agents and ligands for catalysis. This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and relevant safety information.
Core Physical Properties
Quantitative data for tert-butyl (2-amino-1-phenylethyl)carbamate is primarily based on computed values, with limited experimentally determined data available in public literature. The following tables summarize the known and predicted physical properties.
Table 1: General Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem[1][2] |
| Molecular Weight | 236.31 g/mol | PubChem[1][2] |
| Appearance | Solid (for (S)-isomer) | Commercial Supplier[3] |
| Melting Point | Data not available. For the related compound tert-butyl (2-aminophenyl)carbamate: 109-111 °C. | Supporting Information[4] |
| Boiling Point | Data not available | |
| Density | Data not available |
Table 2: Computed Physicochemical Properties ((S)-isomer)
| Property | Value | Reference |
| Exact Mass | 236.152477885 Da | PubChem[1] |
| Complexity | 242 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |
Solubility Profile
Experimentally determined quantitative solubility data for tert-butyl (2-amino-1-phenylethyl)carbamate in various organic solvents is not extensively documented. However, based on the solubility of similar carbamates, a qualitative solubility profile can be predicted.
Table 3: Predicted Solubility in Common Organic Solvents
| Solvent | Chemical Formula | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | Good | A common solvent for a wide range of organic compounds.[5] |
| Chloroform | CHCl₃ | Good | Similar polarity to DCM.[5] |
| Methanol (MeOH) | CH₃OH | Good | The amino and carbamate groups can engage in hydrogen bonding.[5] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderate | A moderately polar solvent. |
| Hexane | C₆H₁₄ | Poor | A nonpolar solvent, unlikely to dissolve the polar functional groups.[5] |
| Water | H₂O | Low | The presence of the phenyl and tert-butyl groups likely limits water solubility.[5] |
Experimental Protocols
Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate
The following is a detailed experimental protocol for the selective mono-Boc protection of (S)-1-phenyl-1,2-ethanediamine. This method is adapted from general procedures for the mono-protection of diamines.[6][7][8]
Materials:
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(S)-1-phenyl-1,2-ethanediamine
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Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH), anhydrous
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Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl)
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Sodium hydroxide (NaOH) solution (2N)
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-phenyl-1,2-ethanediamine (1.0 eq) in anhydrous methanol at 0 °C (ice bath).
-
To this solution, slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) or a standardized solution of HCl in methanol. This step selectively protonates one of the amino groups, protecting it from reacting with the Boc anhydride.
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Allow the reaction mixture to stir at room temperature for 1 hour.
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Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol dropwise over 30 minutes.
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Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dilute the residue with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted Boc₂O and the di-protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
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Extract the product into dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Synthesis Workflow
The logical flow for the synthesis of tert-butyl (2-amino-1-phenylethyl)carbamate involves the selective protection of one of the two amino groups of the corresponding diamine.
Caption: Synthesis workflow for tert-Butyl (2-amino-1-phenylethyl)carbamate.
Safety and Handling
tert-Butyl (2-amino-1-phenylethyl)carbamate should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
GHS Hazard Statements for (S)-isomer: [1]
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
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Wash thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
tert-Butyl (2-amino-1-phenylethyl)carbamate is a foundational building block for the synthesis of a variety of more complex molecules. While comprehensive experimental data on its physical properties is not abundant, its synthetic accessibility and the differential reactivity of its amino groups make it a valuable tool for researchers in drug discovery and organic synthesis. The provided synthetic protocol offers a reliable method for its preparation, enabling its use in further chemical transformations.
References
- 1. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
